ハロキノリン
Halogenated quinoline derivatives are a class of organic compounds characterized by the presence of halogen atoms, typically chlorine or bromine, substituted at various positions on the quinoline ring system. These compounds exhibit diverse chemical and biological properties due to their structural flexibility and functional diversity.
Structurally, halogenated quinolines consist of two benzene rings fused together with a nitrogen atom (quinoline) that can be further modified by additional heteroatoms or substituents. The presence of halogens introduces unique physical and chemical characteristics such as increased stability, enhanced lipophilicity, and potential for improved solubility.
In the pharmaceutical industry, halogenated quinolines have been explored for their antibacterial, antifungal, anticancer, and anti-inflammatory activities. For instance, certain halogenated derivatives exhibit potent antimicrobial effects by inhibiting bacterial DNA replication or disrupting cell membrane integrity. Additionally, these compounds are of interest in the development of new therapeutic agents due to their broad spectrum of biological actions and potential for overcoming drug resistance.
In organic synthesis and materials science, halogenated quinolines can serve as building blocks for functional polymers or precursors for advanced electronic devices, leveraging their unique properties for applications ranging from sensors to optoelectronics.

構造 | 化学名 | CAS | MF |
---|---|---|---|
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2-Bromo-5-fluoroquinoline | 1420793-87-8 | C9H5BrFN |
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2,6-Dibromo-4-(trifluoromethyl)quinoline | 1538127-91-1 | C10H4Br2F3N |
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2-Bromo-7-methyl-quinoline | 1378254-87-5 | C10H8BrN |
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(7-Bromoquinolin-8-yl)methanol | 1823338-46-0 | C10H8BrNO |
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3-bromoquinoline-8-sulfonyl chloride | 1497133-95-5 | C9H5BrClNO2S |
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6-Fluoro-3-methoxyquinoline | 1823930-82-0 | C10H8FNO |
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2-Bromoquinoline-3-carbonitrile | 1000007-09-9 | C10H5BrN2 |
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N-(5-Bromoquinolin-8-yl)acetamide | 99851-80-6 | C11H9N2OBr |
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3-bromo-4-fluoroquinoline | 1824455-38-0 | C9H5BrFN |
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1637558-90-7 | C10H6BrNO |
関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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